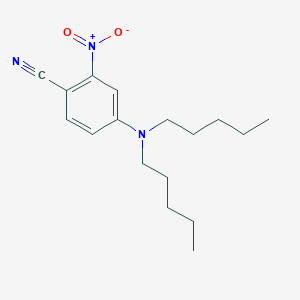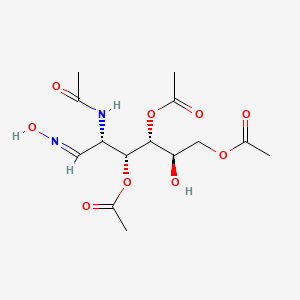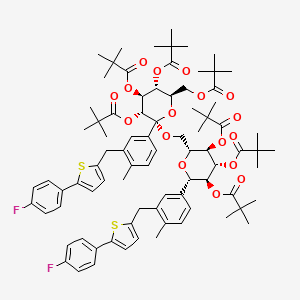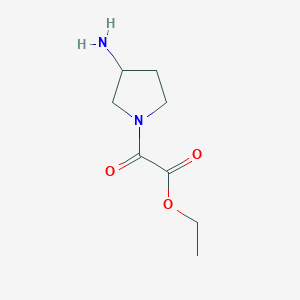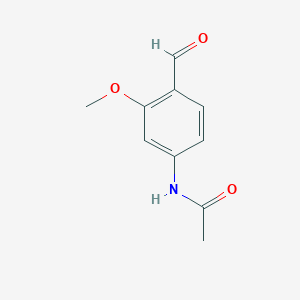![molecular formula C21H21F3N2O3S B13854932 (1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)
(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure with a benzenesulfonyl group and a trifluoromethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the bicyclic core through a cyclization reaction, followed by the introduction of the benzenesulfonyl and trifluoromethylphenyl groups via substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of complex organic compounds, offering advantages in terms of reaction control and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The benzenesulfonyl and trifluoromethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which (1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play critical roles in biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,5R)-3-(benzenesulfonyl)-N-[4-(methyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
(1S,5R)-3-(benzenesulfonyl)-N-[4-(chloromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide imparts unique electronic and steric properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C21H21F3N2O3S |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide |
InChI |
InChI=1S/C21H21F3N2O3S/c22-21(23,24)14-6-8-15(9-7-14)25-20(27)26-16-10-11-17(26)13-19(12-16)30(28,29)18-4-2-1-3-5-18/h1-9,16-17,19H,10-13H2,(H,25,27)/t16-,17+,19? |
InChI-Schlüssel |
KAHBSCLGVNGHHA-JJTKIYQPSA-N |
Isomerische SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)

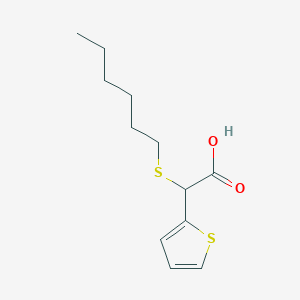
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)
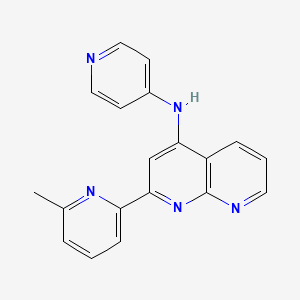

![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
